2-Chloro-1-propyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCJWQVBZGODGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques in Benzimidazole Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Chloro-1-propyl-1H-benzo[d]imidazole. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be mapped out.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the N-propyl group. The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring. diva-portal.orgdiva-portal.org The propyl group protons will appear as a triplet for the terminal methyl (CH₃) group, a multiplet (often a sextet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene (CH₂) group directly attached to the nitrogen atom. diva-portal.orgdiva-portal.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the carbon atoms of the benzimidazole core and the propyl substituent. The carbon at the 2-position (C2), being attached to both a chlorine and two nitrogen atoms, will have a characteristic chemical shift. In some 2-alkyl-benzimidazoles, the signals for C3a/C7a and C4/C7 may appear as broad signals due to tautomeric equilibrium. mdpi.com The three carbon atoms of the propyl group will also show separate signals in the aliphatic region of thespectrum. diva-portal.orgdiva-portal.org
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (4H) | 7.20 - 7.80 | Multiplet (m) |
| N-CH₂ (2H) | ~4.20 | Triplet (t) |
| CH₂-CH₃ (2H) | ~1.85 | Multiplet (m) |
| CH₃ (3H) | ~0.95 | Triplet (t) |
Note: Predicted values are based on analogous structures like 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole and may vary. diva-portal.orgdiva-portal.org
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152.0 |
| Aromatic Carbons | 110.0 - 143.0 |
| N-CH₂ | ~46.0 |
| CH₂-CH₃ | ~21.0 |
| CH₃ | ~14.0 |
Note: Predicted values are based on analogous structures like 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole and may vary. diva-portal.orgdiva-portal.org
Mass Spectrometry (MS) Applications in Benzimidazole Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. diva-portal.orgdiva-portal.org
Under Electron Impact (EI) ionization, the molecule undergoes fragmentation, providing valuable structural information. The mass spectra of benzimidazole derivatives are often characterized by a stable molecular ion peak. researchgate.net Common fragmentation pathways for 2-substituted benzimidazoles involve the cleavage of the substituent at the 2-position and subsequent fragmentation of the benzimidazole ring system. researchgate.netresearchgate.net For 2-propylbenzimidazole, a significant fragment corresponds to the loss of an ethyl radical (C₂H₅) from the propyl group, resulting in a stable ion. nih.gov A similar loss, along with the loss of the entire propyl group or a chlorine atom, would be expected for the title compound.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 194/196 | [M]⁺ (Molecular Ion) |
| 165/167 | [M - C₂H₅]⁺ |
| 159 | [M - Cl]⁺ |
| 151/153 | [M - C₃H₇]⁺ |
| 131 | [C₈H₇N₂]⁺ |
Note: Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) are expected to appear with an approximate 3:1 intensity ratio.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic propyl group, the C=N and C=C bonds within the benzimidazole ring, and the C-Cl bond.
The spectrum for the parent compound, 2-chlorobenzimidazole, shows characteristic bands for the benzimidazole ring system. nih.gov The addition of the propyl group would introduce strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3150 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Propyl Group (CH₂, CH₃) |
| 1600 - 1620 | C=N Stretch | Imidazole (B134444) Ring |
| 1450 - 1590 | C=C Stretch | Aromatic Ring |
| ~1465 and ~1375 | C-H Bend | Propyl Group |
| 740 - 770 | C-H Bend (o-disubstituted) | Benzene Ring |
| 600 - 800 | C-Cl Stretch | Chloroalkane |
Note: Values are based on typical IR frequencies and data from related benzimidazole structures. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Benzimidazole Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like benzimidazoles, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the substitution pattern on the benzimidazole ring.
Theoretical and experimental studies on related molecules like 2-aminobenzimidazole (B67599) show characteristic absorptions in the UV region. researchgate.net The spectrum of this compound is expected to display similar absorption bands, corresponding to the electronic transitions within the benzimidazole core. The solvent used can also influence the position of these absorption maxima. researchgate.net
Table 5: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~245 | π→π* | Benzene Ring |
| ~275 | π→π* | Benzimidazole System |
| ~280 | π→π* | Benzimidazole System |
Note: Values are based on the typical absorption of the benzimidazole chromophore and may be influenced by substitution. researchgate.net
Computational Methods for Spectral Predictions and Interpretation
Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data, providing a bridge between theoretical models and experimental results. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the optimized molecular geometry and predict vibrational frequencies. researchgate.net These predicted frequencies can then be compared with experimental IR spectra to aid in the assignment of complex vibrational modes.
For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to determine the low-lying excited states of the molecule. researchgate.net This allows for the prediction of electronic absorption wavelengths (λmax) and helps in assigning the observed bands to specific electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net Such computational studies on related structures like 2-ethyl-1H-benzo[d]imidazole have shown good agreement between calculated and experimental spectra. researchgate.net
Computational and Theoretical Investigations of Benzimidazole Derivatives
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecular systems. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a detailed understanding of their electronic structure. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. acs.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. For 2-Chloro-1-propyl-1H-benzo[d]imidazole, the HOMO is expected to be localized primarily on the benzimidazole ring, which is rich in electrons, while the LUMO may be distributed across the entire molecule, including the chloro and propyl substituents. The presence of the electron-withdrawing chloro group at the 2-position and the electron-donating propyl group at the 1-position will influence the energies of these orbitals.
Table 1: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Note: These are representative values for a substituted benzimidazole and not specific experimental or calculated values for this compound. |
Calculation of Quantum Chemical Parameters
Several quantum chemical parameters can be derived from the HOMO and LUMO energies to quantify the reactivity and stability of a molecule. These global reactivity descriptors provide a more detailed picture of the molecule's chemical nature. nih.govresearchgate.net
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.
Global Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Softness (S): The reciprocal of global hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
Table 2: Representative Quantum Chemical Parameters for a Benzimidazole Derivative
| Parameter | Value |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.8 eV |
| Electronegativity (χ) | 4.15 eV |
| Global Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.43 eV⁻¹ |
| Electrophilicity Index (ω) | 3.66 eV |
| Dipole Moment (μ) | 3.5 D |
| Note: These are representative values for a substituted benzimidazole and not specific experimental or calculated values for this compound. |
Investigation of Electron Transfer Properties
The ability of a molecule to participate in electron transfer processes is fundamental to its role in many chemical and biological reactions. The HOMO-LUMO gap is a primary indicator of intramolecular charge transfer capabilities. A smaller gap facilitates the movement of electrons from the occupied orbitals to the unoccupied ones. In the context of this compound, the substituents on the benzimidazole ring will modulate its electron transfer properties. The electron-donating propyl group can enhance the electron density on the ring, facilitating electron donation, while the electron-withdrawing chloro group can act as an electron sink.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT provides insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.net For this compound, MD simulations could be employed to:
Explore Conformational Space: The propyl group attached to the nitrogen atom can rotate, leading to different conformations of the molecule. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.
Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals forces and dipole-dipole interactions. MD simulations can model these interactions and predict the structural organization of the molecules.
Study Solvation Effects: When dissolved in a solvent, the solute molecules are surrounded by solvent molecules. MD simulations can explicitly model the solvent and provide a detailed picture of the solvation shell around this compound, which is crucial for understanding its behavior in solution.
Predictive Modeling for Chemical Reactivity and Stability Profiles
The data obtained from DFT calculations can be used to build predictive models for the chemical reactivity and stability of this compound.
Quantitative Structure-Activity Relationship (QSAR): The calculated quantum chemical parameters can be used as descriptors in QSAR studies. researchgate.net By correlating these descriptors with experimentally observed activities for a series of related benzimidazole derivatives, it is possible to develop models that can predict the activity of new, untested compounds like this compound.
Reactivity Prediction: The HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, regions with high HOMO density are susceptible to attack by electrophiles, while regions with high LUMO density are prone to attack by nucleophiles. This information is valuable for predicting the outcomes of chemical reactions involving this compound.
Stability Assessment: The global hardness and the HOMO-LUMO gap are direct indicators of the chemical stability of the molecule. A higher value for these parameters suggests greater stability. By comparing the calculated values for this compound with those of other known benzimidazoles, its relative stability can be estimated.
Structure Activity Relationship Sar Studies of Benzimidazole Derivatives
Systematic Design and Synthesis of Compound Series for SAR Investigations
The foundation of any SAR study lies in the systematic design and synthesis of a library of related compounds. For benzimidazole (B57391) derivatives, this typically involves modifying substituents at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring system. nih.govnih.gov
The primary and most widely used method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters, anhydrides, or nitriles) under acidic and dehydrating conditions. nih.govmdpi.com For example, a series of 2-substituted benzimidazoles can be created by reacting o-phenylenediamine with various carboxylic acids. ijpsr.com
Another common strategy is the oxidative coupling of o-phenylenediamines with aldehydes. mdpi.com To create diversity for SAR studies, different substituted o-phenylenediamines and a range of aldehydes or carboxylic acids are used. For instance, to investigate the effect of substituents on the benzene (B151609) ring portion (positions 4, 5, 6, and 7), one would start with appropriately substituted o-phenylenediamines. Similarly, to probe the C-2 position, a variety of carboxylic acids or aldehydes are employed. derpharmachemica.com The N-1 position is typically functionalized after the formation of the benzimidazole ring via alkylation or other substitution reactions. nih.gov
Modern synthetic approaches also utilize microwave assistance or novel catalysts like cobalt-ascorbic acid complexes to improve reaction efficiency and yield, facilitating the rapid generation of compound libraries for screening. nih.govresearchgate.net The synthesis of a series of 2-arylbenzimidazoles, for example, allows for the investigation of electronic and steric effects of different aromatic groups at the 2-position. mdpi.com
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis provides mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.com These studies are essential for predicting the potency of new derivatives and for understanding the underlying mechanisms of interaction with a biological target. biointerfaceresearch.com
For benzimidazole derivatives, QSAR models have been developed for various activities, including antibacterial and antitubercular effects. nih.govijpsr.com These models are built by calculating a range of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, electrostatic potentials), steric (e.g., molecular volume), or topological (e.g., connectivity indices). mdpi.comnih.gov
Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equations. ijpsr.com For example, a QSAR study on a series of benzimidazole chloroaryloxyalkyl derivatives identified a three-parameter equation linking antibacterial activity to HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Another study on antitubercular benzimidazoles found that descriptors related to hydroxyl group counts and molecular shape (chi6chain) were proportional to the biological activity. ijpsr.com
These models not only predict activity but also offer mechanistic insights. For instance, the finding that negative electrostatic potentials around specific nitrogen and oxygen atoms in the benzimidazole structure directly affect antibacterial activity helps guide the design of more potent compounds. nih.gov The predictive power of these models is typically validated using both internal (e.g., leave-one-out cross-validation) and external test sets of molecules to ensure their robustness. mdpi.combiointerfaceresearch.com
Influence of Substituent Effects on Biological Potency and Selectivity
The type, size, and electronic properties of substituents at various positions on the benzimidazole ring profoundly influence biological potency and selectivity. nih.gov
N-1 Position: Substitution at the N-1 position significantly impacts activity. nih.gov The nature of the substituent can affect the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds. For instance, in a series of benzimidazole-derived Schiff bases, attaching a phenyl ring to the N-1 position had a pronounced impact on antiproliferative activity. mdpi.com In other cases, the introduction of bulky groups at N-1 can be either beneficial or detrimental depending on the specific biological target. nih.gov
C-2 Position: The C-2 position is one of the most frequently modified sites. nih.gov The introduction of different groups can modulate the compound's interaction with target enzymes like polymerases or proteases. rroij.com For example, studies on antifungal benzimidazoles showed that introducing a methyl group at C-2 enhanced fungicidal activity, while a chlorine atom at the same position decreased potency compared to the unsubstituted analog. nih.gov This highlights that the effect of a substituent is highly context-dependent.
C-5 and C-6 Positions: Substitutions on the fused benzene ring (positions 5 and 6) are also critical for modulating activity. These substituents can alter the electronic distribution of the entire ring system and provide additional points of interaction with a receptor. nih.govnih.gov In one study of antifungal benzimidazoles, a 5-methyl derivative showed significantly higher activity than other analogs against certain fungal strains. researchgate.net Conversely, introducing a bulky methoxy (B1213986) group was found to reduce fungicidal activity, suggesting steric hindrance at this position is not well-tolerated. nih.gov Electron-withdrawing groups like halogens on the phenyl ring of fused benzimidazole-thiazole systems have been shown to enhance antitubercular activity. nih.gov
The following table summarizes findings on how different substituents affect the antifungal activity of certain benzimidazole derivatives against Sclerotinia sclerotiorum.
| Compound | R¹ Substituent | R² Substituent | EC₅₀ (mg/L) |
|---|---|---|---|
| 9a | H | H | 25.76 |
| 9e | H | CH₃ | 18.27 |
| 9i | H | Cl | 36.12 |
| 9c | OCH₃ | H | >100 |
This table is based on data presented in a study on novel benzimidazole derivatives. nih.gov A lower EC₅₀ value indicates higher potency.
Regiochemical Considerations in Structure-Activity Relationships
Regiochemistry—the specific position of substituents on the benzimidazole scaffold—is a critical determinant of biological activity. rroij.comnih.gov The same substituent can have vastly different effects when moved from one position to another. SAR literature consistently highlights that substitutions at the N-1, C-2, C-5, and C-6 positions are the most influential for modulating the pharmacological profile of benzimidazole derivatives. nih.govnih.gov
For example, in the context of antifungal activity, the position of a chrysanthemum acid moiety was found to be important; compounds with this group at the ortho position displayed good fungicidal activity. nih.gov Similarly, for anti-inflammatory benzimidazoles, the location of substituents dictates the mechanism of action. A C-2 substitution might lead to COX-2 inhibition, while a C-5 substitution with a carboxamide group can result in cannabinoid receptor antagonism. nih.gov
This positional dependence is a key consideration in drug design. For a hypothetical compound like 2-Chloro-1-propyl-1H-benzo[d]imidazole , the specific placement of the chloro group at C-2 and the propyl group at N-1 is deliberate. Based on general SAR principles, the chloro group at C-2, being an electron-withdrawing group, would significantly alter the electronic nature of the imidazole (B134444) portion of the molecule. nih.govnih.gov The n-propyl group at N-1 would increase the compound's lipophilicity, which could enhance its ability to cross cell membranes. nih.gov Any change in this arrangement, such as moving the chloro group to the C-5 position or the propyl group to the C-2 position, would be expected to result in a compound with a distinctly different biological activity profile. rroij.comnih.gov
The table below illustrates how changing the substituent on a benzimidazole-thiazole core affects antitubercular activity.
| Compound | Aryl Substituent at C-2 | MIC (μg/mL) vs. M. tuberculosis |
|---|---|---|
| 5a | 4-Methoxyphenyl | 6.25 |
| 5b | 4-Bromophenyl | 1.6 |
| 5d | 2,4-Dichlorophenyl | 1.6 |
| 5h | 4-Nitrophenyl | 1.6 |
This table is based on data for a series of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. nih.gov A lower MIC value indicates higher potency.
Investigation of Biological Activities and Mechanisms of Action in Vitro Studies
Antimicrobial Activity Mechanisms
Benzimidazole (B57391) derivatives are a well-established class of antimicrobial agents. nih.gov The nature of the substituent on the benzimidazole ring system plays a crucial role in determining the spectrum and potency of the antimicrobial action.
The antibacterial potential of benzimidazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action is often multifaceted. One proposed mechanism involves the inhibition of the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents the formation of the Z-ring, leading to failed cytokinesis and eventual cell death. nih.gov
Another potential mode of action is the disruption of bacterial DNA synthesis. Certain related imidazole (B134444) compounds, particularly nitroimidazoles, function as prodrugs that, upon reduction within the bacterial cell, generate radical species. These radicals can induce DNA strand breaks, thereby inhibiting replication and leading to cell death. nih.gov Studies on N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, which share the 1-propyl benzimidazole core, have shown notable inhibitory effects against various bacterial strains. nih.gov
Table 1: In Vitro Antibacterial Activity of a Related Benzimidazole Derivative
| Compound | Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivative (Compound 28) | Various bacterial strains | 3.12 | nih.gov |
The antifungal properties of benzimidazoles are significant, with many derivatives showing potent activity against pathogenic fungi like Candida albicans. researchgate.net The mechanism often targets the integrity of the fungal cell. The imidazole moiety is a key pharmacophore in many commercial antifungal drugs. nih.gov
Research on 2-chloromethyl-1H-benzimidazole derivatives, which are structurally very similar to 2-Chloro-1-propyl-1H-benzo[d]imidazole, has demonstrated significant antifungal activity against C. albicans. researchgate.net The likely cellular target is the fungal cell membrane, where these compounds can interfere with the synthesis of ergosterol, a vital component of the membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. Other studies on N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides also displayed notable inhibitory effects against Aspergillus niger. nih.gov
Table 2: In Vitro Antifungal Activity of Related Benzimidazole Derivatives
| Compound | Fungal Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | Candida albicans | 12.5 | researchgate.net |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivative (Compound 28) | Aspergillus niger | 3.12 | nih.gov |
Antiviral Activity Mechanisms (e.g., Anti-HIV activity)
Benzimidazole derivatives have been investigated for their antiviral properties against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various orthopoxviruses. nih.govrsc.org The primary mechanism of action is typically the inhibition of key viral enzymes that are essential for the replication cycle of the virus. For instance, some benzimidazole compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV, preventing the conversion of viral RNA into DNA. While specific studies on this compound are limited, the general class of 2-substituted benzimidazoles is known to interfere with viral replication, making this an area of potential activity. nih.gov
Anticancer Activity and Pathways of Inhibition
The benzimidazole scaffold is recognized for its potential in developing anticancer agents, acting as an isostere of purine-based nucleic acids. nih.gov Derivatives have been shown to exert antiproliferative effects through various mechanisms. A significant pathway is the inhibition of tubulin polymerization. nih.gov By binding to tubulin, these compounds disrupt the formation of microtubules, which are critical for mitotic spindle formation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov Notably, studies have indicated that substitutions with alkyl groups like propyl can enhance antiproliferative activity. nih.gov
Another mechanism involves the alkylation of DNA. nih.gov Certain benzimidazoles can interact with DNA, causing cleavages, particularly at guanine (B1146940) and adenine (B156593) bases, which disrupts DNA integrity and function, ultimately triggering cell death pathways in cancer cells. nih.gov
Anti-inflammatory and Analgesic Activity Mechanisms
Benzimidazole-based compounds are known to possess anti-inflammatory and analgesic properties. nih.gov The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking the action of COX enzymes, these compounds can effectively reduce the inflammatory response and alleviate pain. Molecular docking studies on related imidazole derivatives have shown strong binding affinity with the COX-2 receptor, supporting this mechanism of action. nih.gov
Antiparasitic Activity and Mode of Action (e.g., Anthelmintic, Antileishmanial, Antimalarial)
The benzimidazole class is famous for its broad-spectrum antiparasitic activity, particularly as anthelmintic agents (e.g., albendazole). nih.gov The primary mode of action against helminths is the inhibition of tubulin polymerization. nih.gov Similar to their anticancer effect, these compounds bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption affects vital cellular processes in the parasite, such as cell division, motility, and nutrient uptake, leading to its paralysis and death.
Benzimidazole derivatives have also shown significant in vitro activity against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govresearchgate.net For some of these protozoa, the activity of certain benzimidazole derivatives has been found to be more potent than the standard drug, metronidazole. nih.govresearchgate.net The mechanism in protozoa is also believed to involve the disruption of cytoskeletal functions.
Table 3: In Vitro Antiprotozoal Activity of a Related Benzimidazole Derivative
| Compound | Parasite | Activity | Reference |
|---|---|---|---|
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Potent activity with IC50 values in the nanomolar range, often better than metronidazole. | nih.gov |
Enzyme Inhibitory Activity of Benzimidazole Derivatives (e.g., α-Amylase Inhibition)
The benzimidazole scaffold is a core component of many molecules evaluated for enzyme inhibitory properties. A key area of this research is the inhibition of carbohydrate-metabolizing enzymes like α-amylase, which is a therapeutic target for managing type 2 diabetes. The inhibition of α-amylase slows the breakdown of complex carbohydrates into simple sugars, thus helping to regulate post-meal blood glucose levels.
Studies on various substituted benzimidazole analogues have demonstrated significant α-amylase inhibition, with some derivatives showing potency comparable to or even exceeding that of the standard drug, acarbose. For instance, a series of 2-aryl benzimidazole derivatives showed α-amylase inhibitory activity with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low micromolar range. In silico docking studies suggest that the benzimidazole nucleus and its substituents can form key interactions with amino acid residues within the active site of the α-amylase enzyme. The electron-rich features of the benzimidazole ring system, including the nitrogen atoms and π-electron system, are believed to play a crucial role in these binding interactions.
Table 1: α-Amylase Inhibitory Activity of Selected Benzimidazole Derivatives (Note: Data for this compound is not available. The data below is for other reported benzimidazole derivatives to illustrate typical activity.)
| Compound | IC₅₀ (µM) | Reference |
| 2-(Furan-2′-yl)-1H-benzo[d]imidazole | 1.86 ± 0.08 | |
| Derivative 7b | 1.20 ± 0.05 | |
| Derivative 7i | 1.10 ± 0.05 | |
| Acarbose (Standard) | 1.46 ± 0.26 | |
| Acarbose (Standard) | 1.70 ± 0.10 |
Antioxidant Activity Mechanisms (e.g., Radical Scavenging through ABTS, DPPH assays)
Many benzimidazole derivatives have been synthesized and evaluated for their antioxidant potential. The primary mechanism investigated is their ability to scavenge free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. This activity is commonly measured using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
The antioxidant capacity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole core. The presence of electron-donating groups can enhance radical scavenging activity. The mechanism involves the donation of a hydrogen atom or an electron from the benzimidazole derivative to the free radical, thereby neutralizing it. For example, studies have shown that certain arylated benzimidazoles are effective radical scavengers in both DPPH and ABTS assays.
Table 2: Radical Scavenging Activity of Selected Benzimidazole Derivatives (Note: Data for this compound is not available. The data below is for other reported benzimidazole derivatives.)
| Assay | Compound Derivative | Activity/Inhibition (%) | Reference |
| DPPH | Compound 7 | ≥ 50% | |
| DPPH | Compound 10 | ≥ 50% | |
| DPPH | Compound 14 | ≥ 50% | |
| ABTS | Various Synthesized Derivatives | Significant Scavenging Activity |
Other Investigated Biological Activities (e.g., Antiulcerants, Antihypertensives, Antihistamines)
The structural versatility of the benzimidazole nucleus has led to its incorporation into drugs with a wide range of therapeutic applications.
Antiulcerants: Benzimidazole derivatives are the foundation for a major class of antiulcer drugs known as proton pump inhibitors (PPIs). These drugs, such as omeprazole, work by irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion. Numerous synthetic 2-sulfinylbenzimidazole derivatives have shown potent antiulcer activity in preclinical models.
Antihypertensives: Certain benzimidazole compounds are potent antagonists of the angiotensin II type 1 (AT₁) receptor. By blocking this receptor, they prevent the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. Several clinically successful antihypertensive drugs, known as "sartans" (e.g., candesartan, telmisartan), feature a benzimidazole core. Structure-activity relationship studies have indicated that substituents at the N-1 and C-2 positions of the benzimidazole ring are critical for AT₁ receptor antagonism. Specifically, a propyl group at the 2-position has been found to be effective for this activity.
Antihistamines: The benzimidazole scaffold has also been explored for the development of H₁-antihistamines, which are used to treat allergic conditions. These compounds act by blocking the action of histamine (B1213489) at the H₁ receptor. Research has led to the identification of selective H₁-antihistamines based on the 2-(piperidin-3-yl)-1H-benzimidazole structure.
Interactions with Specific Biological Targets (e.g., AT1 Receptor, Enzyme Active Sites)
The therapeutic effects of benzimidazole derivatives are a direct result of their interaction with specific biological macromolecules.
AT1 Receptor: As mentioned, antihypertensive benzimidazoles function by binding to the AT₁ receptor. This binding is typically characterized by high affinity and can be insurmountable, meaning the antagonist does not readily dissociate from the receptor. The interaction involves the biphenyl-tetrazole side chain of the drug inserting into a lipophilic pocket of the receptor, while other parts of the molecule form hydrogen bonds and van der Waals interactions with key amino acid residues like Lys199 and His256.
Enzyme Active Sites: Benzimidazole derivatives can inhibit enzymes by binding directly to their active sites. In the case of α-amylase, molecular docking studies have shown that the benzimidazole ring can fit into the enzyme's active site, interacting with catalytic residues. Similarly, as proton pump inhibitors, sulfinyl benzimidazoles undergo an acid-catalyzed conversion into a reactive species that forms a covalent disulfide bond with cysteine residues in the H+/K+ ATPase, leading to its irreversible inhibition. Other studies have shown benzimidazoles binding to the active sites of enzymes like topoisomerase and various kinases, highlighting the broad potential of this scaffold to interact with diverse enzymatic targets.
Applications and Advanced Materials Research Involving Benzimidazole Scaffolds
Corrosion Inhibition Studies with Benzimidazole (B57391) Derivatives
Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys in different aggressive media. Their inhibitory action is attributed to the presence of the heteroatoms (nitrogen) and the aromatic ring, which can adsorb onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment. The efficiency of inhibition can be tailored by introducing different substituents onto the benzimidazole core.
Benzimidazoles as Organic Ligands in Coordination Chemistry
The nitrogen atoms in the imidazole (B134444) ring of benzimidazoles possess lone pairs of electrons, making them excellent ligands for a variety of metal ions. They can coordinate to metals to form stable complexes with diverse geometries and electronic properties. These coordination compounds have found applications in catalysis, magnetism, and as models for biological systems.
Applications as Fluorescent Whitening Agents and Dyes
The extended π-conjugated system of certain benzimidazole derivatives allows them to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum. This property makes them useful as fluorescent whitening agents in textiles, papers, and plastics, where they mask yellowing and enhance brightness. Furthermore, modification of the benzimidazole structure can lead to the development of dyes with a range of colors and applications. nih.gov
Development of Functional Materials Based on Benzimidazole Scaffolds
The inherent properties of the benzimidazole unit, such as thermal stability, chemical resistance, and charge-transporting capabilities, make it a valuable component in the design of functional materials. These materials include high-performance polymers, membranes for fuel cells (proton conductors), and materials with specific optical or electronic properties. nih.gov
Research into Semiconducting Properties in Organic Electronics (e.g., Organic Field-Effect Transistors)
Benzimidazole-based molecules have been investigated for their potential as organic semiconductors. Their planar structure and ability to engage in intermolecular π-π stacking facilitate charge transport. By tuning the molecular structure, both p-type and n-type semiconducting behavior can be achieved, making them promising candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov
Role of Benzimidazole Scaffolds in Rational Drug Design and Discovery Beyond Specific Therapeutic Areas
The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high affinity and specificity. Its rigid nature and the presence of hydrogen bond donors and acceptors allow for precise orientation within the binding sites of proteins and enzymes. This has led to the development of benzimidazole-containing drugs for a vast array of therapeutic areas, including but not limited to antiviral, antifungal, anticancer, and antihypertensive agents. nih.govnih.gov The ability to easily modify the benzimidazole core at various positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
